Propanoic acid, 2-hydroperoxy-, hexyl ester
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Overview
Description
Propanoic acid, 2-hydroperoxy-, hexyl ester is an organic compound with the molecular formula C9H18O3 It is an ester derivative of propanoic acid and is characterized by the presence of a hydroperoxy group attached to the second carbon of the propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroperoxy-, hexyl ester typically involves the esterification of propanoic acid with hexanol in the presence of a hydroperoxide. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-hydroperoxy-, hexyl ester can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form peroxy acids or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic or neutral conditions.
Major Products Formed
Oxidation: Peroxy acids or other oxidized derivatives.
Reduction: Hexanol and propanoic acid derivatives.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2-hydroperoxy-, hexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a prodrug or a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of propanoic acid, 2-hydroperoxy-, hexyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The ester moiety can also interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, hexyl ester: Lacks the hydroperoxy group, making it less reactive in redox reactions.
Propanoic acid, 2-methyl-, hexyl ester: Contains a methyl group instead of a hydroperoxy group, altering its chemical properties and reactivity.
Propanoic acid, 2-hydroxy-, hexyl ester: Contains a hydroxy group instead of a hydroperoxy group, affecting its oxidation potential.
Uniqueness
Propanoic acid, 2-hydroperoxy-, hexyl ester is unique due to the presence of the hydroperoxy group, which imparts distinct redox properties and reactivity. This makes it a valuable compound for research in oxidative stress, redox biology, and the development of novel therapeutic agents.
Properties
CAS No. |
830345-69-2 |
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Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
hexyl 2-hydroperoxypropanoate |
InChI |
InChI=1S/C9H18O4/c1-3-4-5-6-7-12-9(10)8(2)13-11/h8,11H,3-7H2,1-2H3 |
InChI Key |
UAVQEENGXWRKNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(C)OO |
Origin of Product |
United States |
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